

Thermodynamic Properties of 2,3,4-Trimethylheptane: A Technical Guide

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Compound of Interest

Compound Name: 2,3,4-Trimethylheptane

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This technical guide provides a comprehensive overview of the thermodynamic properties of **2,3,4-trimethylheptane** (C₁₀H₂₂), a branched alkane. The information presented herein is compiled from critically evaluated data and established experimental methodologies, intended to serve as a valuable resource for researchers and professionals in various scientific disciplines.

Core Thermodynamic Data

The thermodynamic properties of **2,3,4-trimethylheptane** are crucial for understanding its behavior in various chemical and physical processes. The following tables summarize key quantitative data, primarily sourced from the NIST/TRC Web Thermo Tables (WTT) and Cheméo, which provide critically evaluated data for a wide range of organic compounds.^{[1][2]}

Table 1: General and Physical Properties

Property	Value	Unit	Source
Molecular Formula	C ₁₀ H ₂₂	-	[3] [4]
Molar Mass	142.286	g/mol	[1]
Normal Boiling Point	429.0	K	[3]
Critical Temperature	609.4	K	[1]
Critical Pressure	2276.23	kPa	[1]

Table 2: Enthalpy and Gibbs Free Energy of Formation

Property	Value	Unit	State	Source
Enthalpy of Formation	-	kJ/mol	Gas	[1]
Enthalpy of Formation	-	kJ/mol	Liquid	[1]
Standard Gibbs Free Energy of Formation	-	kJ/mol	Gas	[2]

Table 3: Heat Capacity and Enthalpy of Vaporization

Property	Temperature Range (K)	Unit	State	Source
Heat Capacity at Constant Pressure (C _p)	200 - 1500	J/(mol·K)	Ideal Gas	[1]
Enthalpy of Vaporization (Δ _{vap} H)	255 - 609.4	kJ/mol	Liquid to Gas	[1]

Table 4: Entropy

Property	Temperature Range (K)	Unit	State	Source
Entropy (S)	200 - 1500	J/(mol·K)	Ideal Gas	[1]

Experimental Protocols

The determination of the thermodynamic properties listed above relies on precise and well-established experimental techniques. While specific experimental data for **2,3,4-trimethylheptane** is compiled in databases, the following sections describe the general methodologies employed for alkanes and other organic compounds.

Determination of Heat Capacity (C_p)

The heat capacity of a liquid like **2,3,4-trimethylheptane** is typically measured using calorimetry. Adiabatic and differential scanning calorimetry are common methods.

Methodology: Adiabatic Calorimetry

- **Sample Preparation:** A precisely weighed sample of high-purity **2,3,4-trimethylheptane** is placed in a sealed calorimetric vessel.
- **Calorimeter Setup:** The vessel is placed within an adiabatic shield in a high-vacuum cryostat. The temperature of the shield is controlled to match the temperature of the sample vessel, minimizing heat exchange with the surroundings.
- **Heating:** A known quantity of electrical energy is supplied to a heater within the sample vessel, causing a small increase in temperature.
- **Temperature Measurement:** The temperature of the sample is monitored with a high-precision thermometer (e.g., a platinum resistance thermometer) before and after the energy input, once thermal equilibrium is reached.
- **Calculation:** The heat capacity is calculated from the amount of energy supplied and the corresponding temperature rise. The measurements are repeated over the desired temperature range.

Determination of Enthalpy of Vaporization ($\Delta_{\text{vap}}H$)

The enthalpy of vaporization can be determined directly by calorimetry or indirectly from vapor pressure measurements.

Methodology: Calorimetric Determination

- **Apparatus:** A vaporization calorimeter is used, which allows for the controlled evaporation of the sample.
- **Sample Introduction:** A known amount of **2,3,4-trimethylheptane** is introduced into the calorimeter.
- **Vaporization:** The sample is heated to its boiling point at a constant pressure. The energy required to vaporize a specific amount of the substance is measured.
- **Condensation and Measurement:** The vapor is then condensed and the amount of substance vaporized is accurately determined, often by weighing the condensate.
- **Calculation:** The enthalpy of vaporization is calculated by dividing the energy input by the number of moles of the substance vaporized.

Determination of Enthalpy of Formation ($\Delta_f H^\circ$)

The standard enthalpy of formation of an organic compound like **2,3,4-trimethylheptane** is typically determined by combustion calorimetry.

Methodology: Bomb Calorimetry

- **Sample Preparation:** A weighed sample of **2,3,4-trimethylheptane** is placed in a crucible inside a high-pressure vessel (the "bomb").
- **Pressurization:** The bomb is filled with pure oxygen under high pressure (typically around 30 atm).
- **Immersion:** The bomb is immersed in a known quantity of water in an insulated container (the calorimeter).

- Ignition: The sample is ignited by passing an electric current through a fuse wire.
- Temperature Measurement: The temperature of the water in the calorimeter is measured before and after combustion. The temperature change is used to calculate the heat released during the combustion reaction.
- Calculation: After applying corrections for the heat capacity of the calorimeter and other factors, the enthalpy of combustion is determined. The standard enthalpy of formation is then calculated using Hess's Law, from the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of Entropy (S)

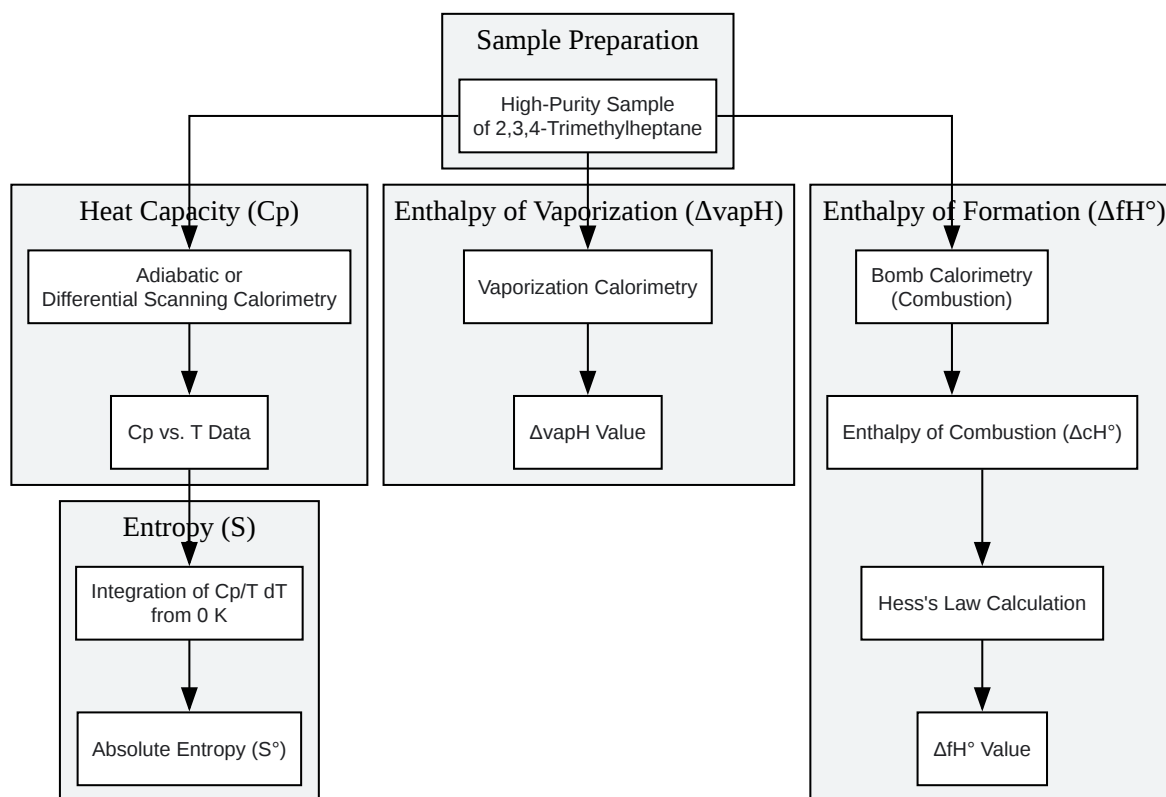
The absolute entropy of a substance is determined by measuring its heat capacity from as close to absolute zero as possible up to the desired temperature.

Methodology: Calorimetric Measurement from Low Temperature

- Low-Temperature Calorimetry: The heat capacity of **2,3,4-trimethylheptane** is measured using an adiabatic calorimeter from a very low temperature (e.g., around 10 K) up to room temperature and beyond.
- Phase Transitions: The enthalpy changes for any phase transitions (e.g., melting) are also measured.
- Calculation: The entropy at a given temperature T is calculated by integrating the heat capacity divided by the temperature (C_p/T) from 0 K to T, and adding the entropy changes for any phase transitions that occur within that temperature range. The Third Law of Thermodynamics, which states that the entropy of a perfect crystal at absolute zero is zero, provides the starting point for this calculation.^[5]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the key thermodynamic properties of a substance like **2,3,4-trimethylheptane**.



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Caption: Workflow for determining thermodynamic properties.

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